molecular formula C23H29ClO4 B1665193 Ascochlorin CAS No. 26166-39-2

Ascochlorin

Cat. No.: B1665193
CAS No.: 26166-39-2
M. Wt: 404.9 g/mol
InChI Key: SETVRSKZJJWOPA-FLDGXQSCSA-N
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Description

Ascochlorin is a prenyl-phenol compound derived from the fermentation of the fungus Verticillium hemipterigenum. It is known for its diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties . This compound has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.

Mechanism of Action

Target of Action

Ascochlorin (ASC) is an isoprenoid antibiotic that primarily targets the mitochondrial cytochrome bc1 complex and the signal transducer and activator of transcription 3 (STAT3) . The cytochrome bc1 complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production . STAT3 is a transcription factor that plays a pivotal role in proliferation and survival of hepatocellular carcinoma (HCC) .

Mode of Action

This compound interacts with its targets in a unique way. It inhibits the electron transport via CoQ in a fashion comparable to antimycin A and stigmatellin, indicating that this antibiotic acted on the cytochrome bc1 complex . It also substantially inhibits both constitutive and IL-6/EGF inducible STAT3 activation as well as reduces its DNA binding ability .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the oxidative phosphorylation by hindering ubiquinone-dependent electron transport in isolated mitochondria . It also inhibits the STAT3 signaling cascade in various HCC cell lines .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

This compound has substantial antineoplastic effects in a variety of tumor cell lines and mouse models . It inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 . It also increases the expression of endogenous p53 by increasing protein stability in the human osteosarcoma cells and human colon cancer cells .

Action Environment

It’s worth noting that this compound is produced by various filamentous fungi, including acremonium egyptiacum

Biochemical Analysis

Biochemical Properties

Ascochlorin plays a significant role in biochemical reactions, particularly by interacting with various enzymes and proteins. It inhibits the Qi and Qo quinone binding sites of the mitochondrial cytochrome bc1 complex, which is crucial for cellular respiration . Additionally, this compound activates the tumor suppressor protein p53, likely due to its inhibitory effect on mitochondrial respiration . It also suppresses the nuclear transcription factor activator protein-1, leading to the inhibition of matrix metalloproteinase-9 (MMP-9), which is involved in processes such as renal development, macrophage differentiation, and tumor invasion .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It induces apoptosis in lymphocyte cell lines and suppresses killer T-cell activity, which is significant for its potential use as an immunosuppressant . In hepatocellular carcinoma cells, this compound enhances the sensitivity to doxorubicin, a chemotherapeutic agent, and reverses the epithelial-to-mesenchymal transition, a process associated with cancer progression and metastasis . Furthermore, this compound inhibits the growth and invasion of Candida albicans by targeting the cytochrome bc1 complex .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It inhibits MMP-9 expression by suppressing activator protein-1-mediated gene expression through the ERK1/2 signaling pathway . This compound also enhances the sensitivity of hepatocellular carcinoma cells to doxorubicin by inhibiting the binding of STAT3 to the Snail promoter, thereby reversing the epithelial-to-mesenchymal transition . Additionally, this compound increases the expression of protein inhibitor of activated STAT3 (PIAS3), which binds to the DNA binding domain of STAT3 and down-regulates its activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable when stored at -20°C and remains effective for at least two years under these conditions . In in vitro studies, this compound has shown significant inhibitory effects on the multiplication of Newcastle disease virus in cultured cells . Long-term studies have indicated that this compound maintains its antiviral and antitumor activities over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In genetically obese diabetic mice, this compound derivatives have been shown to dose-dependently ameliorate symptoms such as polydipsia, polyuria, and glycosuria . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized through the farnesylation of orsellinic acid, with ilicicolin A epoxide serving as a common precursor . The biosynthesis involves membrane-bound terpene cyclases and P450 monooxygenases, which facilitate the conversion of precursors into this compound . These pathways are crucial for the production of this compound and its derivatives, which exhibit diverse physiological activities .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . In hepatocellular carcinoma cells, this compound targets the STAT3 signaling cascade, leading to its distribution within the cytoplasm and nucleus . This targeted distribution is essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the mitochondria, where it inhibits the cytochrome bc1 complex . Additionally, it can be found in the nucleus, where it interacts with transcription factors such as STAT3 and activator protein-1 . The localization of this compound to specific compartments is facilitated by targeting signals and post-translational modifications that direct it to these organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ascochlorin involves several steps, starting from simple precursors. One common synthetic route includes the prenylation of a phenolic compound followed by cyclization and chlorination steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound is primarily achieved through the fermentation of Verticillium hemipterigenum. The fungus is cultured in a nutrient-rich medium, and the compound is extracted from the fermentation broth using organic solvents. The crude extract is then purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ascochlorin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as halogenated and alkylated this compound analogs .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its broad spectrum of biological activities and its ability to target multiple pathways. Its relatively simple synthesis and high yield from fermentation make it an attractive compound for research and industrial applications .

Properties

IUPAC Name

5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,10-12,14,16,27-28H,7-9H2,1-5H3/b11-10+,13-6+/t14-,16+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETVRSKZJJWOPA-FLDGXQSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601102655
Record name 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26166-39-2
Record name 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26166-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascochlorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026166392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASCOCHLORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ8F05ODV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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